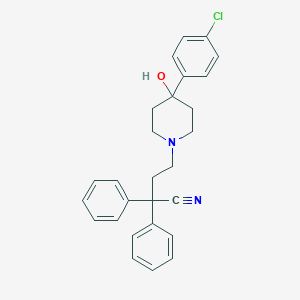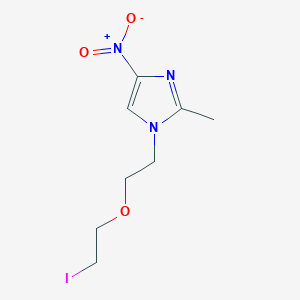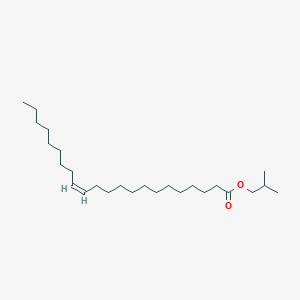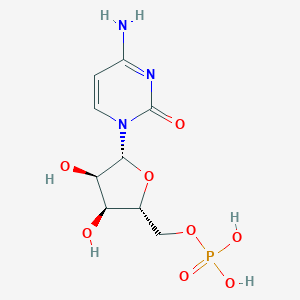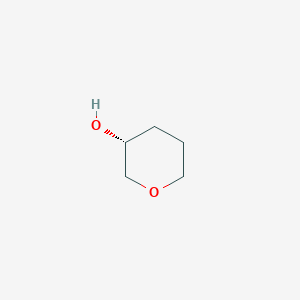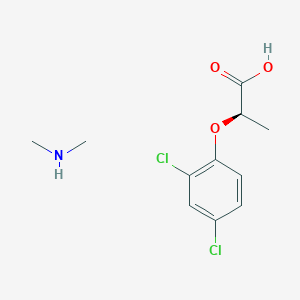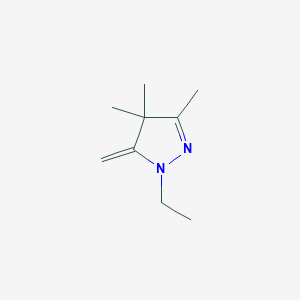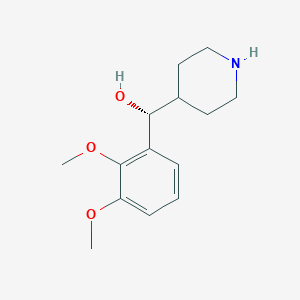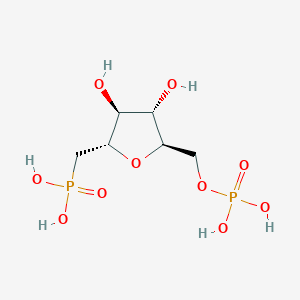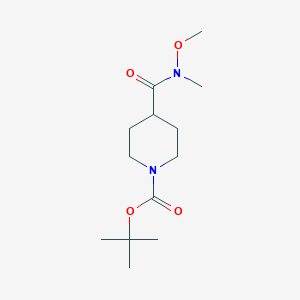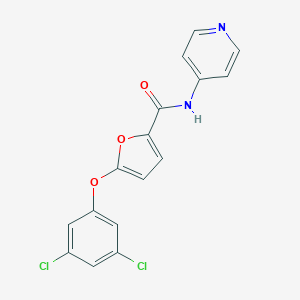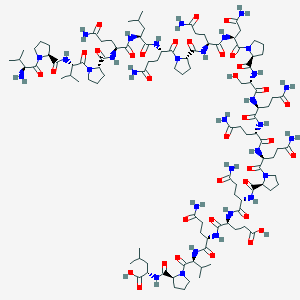
Gliadin peptide CT-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gliadin peptide CT-1 is a peptide derived from wheat gluten and is known to have various biochemical and physiological effects. It has been extensively studied for its role in the pathogenesis of celiac disease and other gluten-related disorders. The peptide has also been found to have potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases.
Mecanismo De Acción
The mechanism of action of Gliadin peptide CT-1 involves the activation of various immune cells, including T cells and dendritic cells. The peptide binds to specific receptors on these cells, triggering an inflammatory response. It has also been found to modulate the expression of various cytokines and chemokines, which play a key role in the immune response.
Efectos Bioquímicos Y Fisiológicos
Gliadin peptide CT-1 has been found to have various biochemical and physiological effects. It has been shown to stimulate the production of pro-inflammatory cytokines and chemokines, leading to an inflammatory response. The peptide has also been found to activate various immune cells, including T cells and dendritic cells. Additionally, it has been found to modulate the expression of various genes involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Gliadin peptide CT-1 in lab experiments is its ability to stimulate an inflammatory response, making it a useful tool for studying the immune system. However, one of the limitations of using the peptide is its potential to trigger an inflammatory response in individuals with celiac disease or other gluten-related disorders. Therefore, caution must be taken when using the peptide in lab experiments.
Direcciones Futuras
There are several future directions for the study of Gliadin peptide CT-1. One area of research is the development of new therapies for inflammatory and autoimmune diseases. The peptide has been found to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the development of new therapies. Additionally, further research is needed to understand the role of the peptide in the pathogenesis of celiac disease and other gluten-related disorders. Finally, the peptide could be used as a tool to study the immune system and its response to various stimuli.
Conclusion:
In conclusion, Gliadin peptide CT-1 is a peptide derived from wheat gluten that has various biochemical and physiological effects. It has been extensively studied for its role in the pathogenesis of celiac disease and other gluten-related disorders. The peptide has also been found to have potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases. While caution must be taken when using the peptide in lab experiments, it remains a useful tool for studying the immune system. There are several future directions for the study of Gliadin peptide CT-1, including the development of new therapies and further research into its role in disease pathogenesis.
Métodos De Síntesis
The synthesis of Gliadin peptide CT-1 involves the extraction of wheat gluten followed by enzymatic hydrolysis. The resulting peptide is then purified using various chromatographic techniques. The purity of the peptide is verified using high-performance liquid chromatography (HPLC) and mass spectrometry.
Aplicaciones Científicas De Investigación
Gliadin peptide CT-1 has been extensively studied for its role in the pathogenesis of celiac disease. It has been found to stimulate the immune system and trigger an inflammatory response in individuals with celiac disease. The peptide has also been studied for its potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases. It has been found to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the development of new therapies.
Propiedades
Número CAS |
102362-76-5 |
|---|---|
Nombre del producto |
Gliadin peptide CT-1 |
Fórmula molecular |
C109H175N31O35 |
Peso molecular |
2479.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C109H175N31O35/c1-51(2)47-65(129-92(157)59(26-35-78(113)145)125-99(164)72-20-15-45-139(72)108(173)87(55(9)10)134-102(167)74-22-14-44-138(74)106(171)85(119)53(5)6)95(160)128-64(30-39-82(117)149)104(169)136-42-12-18-70(136)98(163)126-60(27-36-79(114)146)93(158)130-66(49-83(118)150)105(170)137-43-13-19-71(137)101(166)132-68(50-141)96(161)123-56(23-32-75(110)142)88(153)120-57(24-33-76(111)143)91(156)127-63(29-38-81(116)148)103(168)135-41-11-17-69(135)97(162)124-58(25-34-77(112)144)89(154)122-62(31-40-84(151)152)90(155)121-61(28-37-80(115)147)94(159)133-86(54(7)8)107(172)140-46-16-21-73(140)100(165)131-67(109(174)175)48-52(3)4/h51-74,85-87,141H,11-50,119H2,1-10H3,(H2,110,142)(H2,111,143)(H2,112,144)(H2,113,145)(H2,114,146)(H2,115,147)(H2,116,148)(H2,117,149)(H2,118,150)(H,120,153)(H,121,155)(H,122,154)(H,123,161)(H,124,162)(H,125,164)(H,126,163)(H,127,156)(H,128,160)(H,129,157)(H,130,158)(H,131,165)(H,132,166)(H,133,159)(H,134,167)(H,151,152)(H,174,175)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,85-,86-,87-/m0/s1 |
Clave InChI |
RSIMKLSSMFABEO-KYTWZKKBSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C(C)C)N |
Otros números CAS |
102362-76-5 |
Secuencia |
VPVPQLQPQNPSQQQPQEQVPL |
Sinónimos |
gliadin peptide B 3142 (1-22) gliadin peptide CT-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



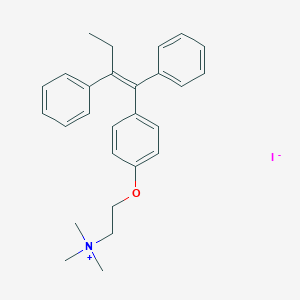
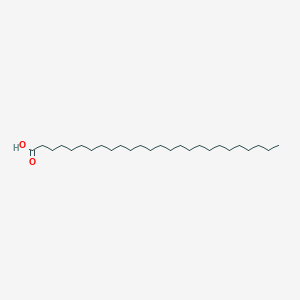
![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)
